5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol
Overview
Description
5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, a hydroxynaphthalene moiety, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol typically involves multiple steps:
Bromination: The initial step involves the bromination of quinoline to introduce bromine atoms at the 5th and 7th positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Vinylation: The next step is the introduction of the vinyl group. This can be done through a Heck reaction, where the brominated quinoline is reacted with a vinyl halide in the presence of a palladium catalyst and a base such as triethylamine.
Coupling with Hydroxynaphthalene: The final step involves coupling the vinylated quinoline with 2-hydroxynaphthalene. This can be achieved using a Suzuki coupling reaction, where the vinylated quinoline is reacted with a boronic acid derivative of 2-hydroxynaphthalene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the naphthalene moiety can undergo oxidation to form quinones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, it may induce apoptosis by interacting with cellular pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromoquinolin-8-ol: Lacks the vinyl and hydroxynaphthalene moieties.
2-(2-Hydroxynaphthalen-1-yl)vinylquinolin-8-ol: Lacks the bromine atoms.
5,7-Dibromo-2-(2-(2-methoxynaphthalen-1-yl)vinyl)quinolin-8-ol: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The uniqueness of 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol lies in its combination of bromine atoms, a vinyl group, and a hydroxynaphthalene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5,7-dibromo-2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NO2/c22-17-11-18(23)21(26)20-16(17)9-7-13(24-20)6-8-15-14-4-2-1-3-12(14)5-10-19(15)25/h1-11,25-26H/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEIVDFIXGKIKP-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=CC3=NC4=C(C=C3)C(=CC(=C4O)Br)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/C3=NC4=C(C=C3)C(=CC(=C4O)Br)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425565 | |
Record name | AC1OB7T2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913527-07-8 | |
Record name | AC1OB7T2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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